[3,3'-bithiophene]-2-carboxylic acid
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Overview
Description
[3,3’-Bithiophene]-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in organic electronics and medicinal chemistry. This compound, specifically, features two thiophene rings connected at the 3-position, with a carboxylic acid group at the 2-position of one of the rings. Its unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-bithiophene]-2-carboxylic acid typically involves the following steps:
Formation of Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated thiophene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction. One common method is the lithiation of the bithiophene followed by carbonation with carbon dioxide.
Industrial Production Methods
Industrial production of [3,3’-bithiophene]-2-carboxylic acid may involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3,3’-Bithiophene]-2-carboxylic acid can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Halogenating agents, such as bromine or chlorine, and Friedel-Crafts acylation conditions are typical for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,3’-bithiophene]-2-carboxylic acid is used as a building block for synthesizing more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology and Medicine
In biological and medicinal research, thiophene derivatives, including [3,3’-bithiophene]-2-carboxylic acid, are explored for their potential pharmacological activities. They exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound is valuable in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to its conductive properties.
Mechanism of Action
The mechanism by which [3,3’-bithiophene]-2-carboxylic acid exerts its effects depends on its application. In electronic devices, its conjugated system allows for efficient charge transport. In biological systems, its interactions with molecular targets, such as enzymes or receptors, can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a single thiophene ring.
2,2’-Bithiophene: Lacks the carboxylic acid group, affecting its reactivity and applications.
3,3’-Dibromo-2,2’-bithiophene: A halogenated derivative used in further functionalization.
Uniqueness
[3,3’-Bithiophene]-2-carboxylic acid is unique due to the combination of its bithiophene core and carboxylic acid functionality, which enhances its versatility in synthetic chemistry and its utility in electronic and biological applications.
Properties
CAS No. |
28686-94-4 |
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Molecular Formula |
C9H6O2S2 |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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